molecular formula C20H18FNO3 B11397992 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Cat. No.: B11397992
M. Wt: 339.4 g/mol
InChI Key: HCKAWZRRHFOTDN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a phenoxyacetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-fluorobenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the intermediate product with furan-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
  • N-(4-bromobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
  • N-(4-methylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Uniqueness

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the benzyl group.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C20H18FNO3/c21-17-10-8-16(9-11-17)13-22(14-19-7-4-12-24-19)20(23)15-25-18-5-2-1-3-6-18/h1-12H,13-15H2

InChI Key

HCKAWZRRHFOTDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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